

Application of Triton X-100 in Enzyme-Linked Immunosorbent Assay (ELISA)

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Compound of Interest

Compound Name: Triton X 100

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte, such as proteins, peptides, antibodies, and hormones. A critical aspect of developing a robust and reliable ELISA is the optimization of assay conditions to maximize the signal-to-noise ratio. Non-specific binding of assay components to the microplate surface can lead to high background signals, thereby reducing the sensitivity and accuracy of the assay. Triton X-100, a non-ionic surfactant, is a commonly used reagent in various stages of the ELISA protocol to mitigate these issues. This document provides detailed application notes and protocols for the effective use of Triton X-100 in ELISA for researchers, scientists, and drug development professionals.

Triton X-100 is utilized in ELISA for several key purposes:

- **Reduction of Non-Specific Binding:** As a detergent, Triton X-100 can be included in washing and blocking buffers to block unoccupied hydrophobic sites on the polystyrene microplate, preventing the non-specific adsorption of antibodies and other proteins.
- **Improved Signal-to-Noise Ratio:** By minimizing background noise, Triton X-100 helps to enhance the signal-to-noise ratio, leading to improved assay sensitivity and more reliable

results.[\[1\]](#)

- **Sample Preparation:** Triton X-100 is an effective agent for cell lysis, allowing for the extraction of intracellular proteins for analysis by ELISA.

The optimal concentration of Triton X-100 is crucial, as excessive amounts can potentially disrupt essential protein-protein interactions or even strip the coated antigen or capture antibody from the plate.[\[2\]](#) Therefore, careful optimization is necessary for each specific ELISA system.

Data Presentation: The Impact of Triton X-100 on ELISA Performance

The inclusion of Triton X-100 in ELISA protocols can significantly enhance assay performance. While specific quantitative data can vary depending on the assay system, the following tables summarize the expected effects of Triton X-100 on key ELISA parameters based on established principles and reported observations.

Parameter	Without Triton X-100	With Optimal Triton X-100 Concentration	Expected Improvement
Signal Intensity	May be lower due to steric hindrance from non-specifically bound molecules.	Can be enhanced by improving the accessibility of target molecules.	Up to 25-35% increase in overall assay sensitivity. [1]
Background Noise	Often higher due to non-specific binding of antibodies and other proteins to the plate surface.	Significantly reduced by blocking non-specific binding sites.	
Signal-to-Noise Ratio	Lower, potentially compromising assay sensitivity and accuracy.	Increased, leading to more reliable and reproducible results.	Up to a 30% increase. [1]

Table 1: General Impact of Triton X-100 on ELISA Performance

Application	Recommended Concentration Range (% v/v)	Key Considerations
Washing Buffer	0.01 - 0.5%	Helps to remove loosely bound and non-specifically adsorbed molecules.
Blocking Buffer	0.05%	Aids in preventing non-specific binding of subsequent reagents. [1]
Antibody Diluent	0.01 - 0.05%	Can enhance antibody penetration and binding kinetics. [1]
Cell Lysis	0.1 - 1.0%	Efficiently solubilizes cytoplasmic proteins while aiming to preserve their native state.

Table 2: Recommended Concentration Ranges of Triton X-100 for Various ELISA Applications

Experimental Protocols

The following are detailed protocols for common ELISA formats and cell lysis, incorporating the use of Triton X-100.

Protocol 1: Indirect ELISA with Triton X-100 in Wash Buffer

This protocol is designed for the detection of a specific antibody in a sample.

Materials:

- High-binding 96-well microplate

- Antigen-specific for the antibody of interest
- Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
- Wash Buffer (PBS with 0.05% Triton X-100)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Sample containing the primary antibody
- Enzyme-conjugated secondary antibody
- Substrate solution (e.g., TMB)
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Antigen Coating: Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antigen to each well of the microplate. Incubate overnight at 4°C or for 2 hours at room temperature.
- Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as described in step 2.
- Primary Antibody Incubation: Dilute the samples containing the primary antibody in Blocking Buffer. Add 100 µL of the diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.

- Washing: Repeat the washing step as described in step 2, increasing the number of washes to five.
- Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Add 100 μ L of the diluted secondary antibody to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as described in step 6.
- Substrate Development: Add 100 μ L of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Protocol 2: Sandwich ELISA with Triton X-100 in Wash and Blocking Buffers

This protocol is suitable for the quantification of a soluble antigen.

Materials:

- High-binding 96-well microplate
- Capture antibody
- Detection antibody (biotinylated is common)
- Antigen standard and samples
- Coating Buffer (e.g., PBS, pH 7.4)
- Wash Buffer (PBS with 0.05% Triton X-100)
- Blocking Buffer (PBS with 1% BSA and 0.05% Triton X-100)

- Streptavidin-HRP conjugate (if using a biotinylated detection antibody)
- Substrate solution (e.g., TMB)
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Capture Antibody Coating: Dilute the capture antibody in Coating Buffer to an optimal concentration. Add 100 µL to each well and incubate overnight at 4°C.[3]
- Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[3]
- Washing: Repeat the washing step as in step 2.
- Standard and Sample Incubation: Prepare serial dilutions of the antigen standard in Blocking Buffer. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[3]
- Washing: Wash the plate five times with Wash Buffer.
- Detection Antibody Incubation: Dilute the detection antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1-2 hours at room temperature.[3]
- Washing: Repeat the washing step as in step 6.
- Enzyme Conjugate Incubation: If using a biotinylated detection antibody, dilute Streptavidin-HRP in Blocking Buffer. Add 100 µL to each well and incubate for 30-60 minutes at room temperature.
- Washing: Repeat the washing step as in step 6.

- Substrate Development: Add 100 μ L of TMB substrate and incubate in the dark for 15-30 minutes.[3]
- Stopping the Reaction: Add 50 μ L of Stop Solution.
- Data Acquisition: Read the absorbance at 450 nm.

Protocol 3: Cell Lysis for ELISA using Triton X-100

This protocol describes the preparation of cell lysates for the analysis of intracellular proteins by ELISA.

Materials:

- Cultured cells
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1% Triton X-100)
- Protease inhibitor cocktail
- Cell scraper
- Microcentrifuge

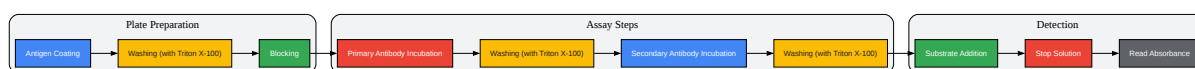
Procedure:

- Cell Preparation: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
- Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the cells. For a 10 cm dish, 500 μ L to 1 mL is typically sufficient.
- Incubation: Incubate the dish on ice for 10-30 minutes with occasional gentle swirling.
- Scraping: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

- **Centrifugation:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
- **Protein Quantification:** Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay, as Bradford assay can be inhibited by detergents).
- **Storage:** Use the lysate immediately for your ELISA or store it in aliquots at -80°C for future use.

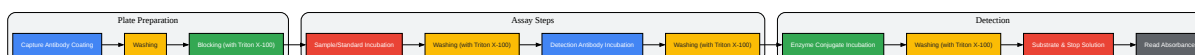
Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.



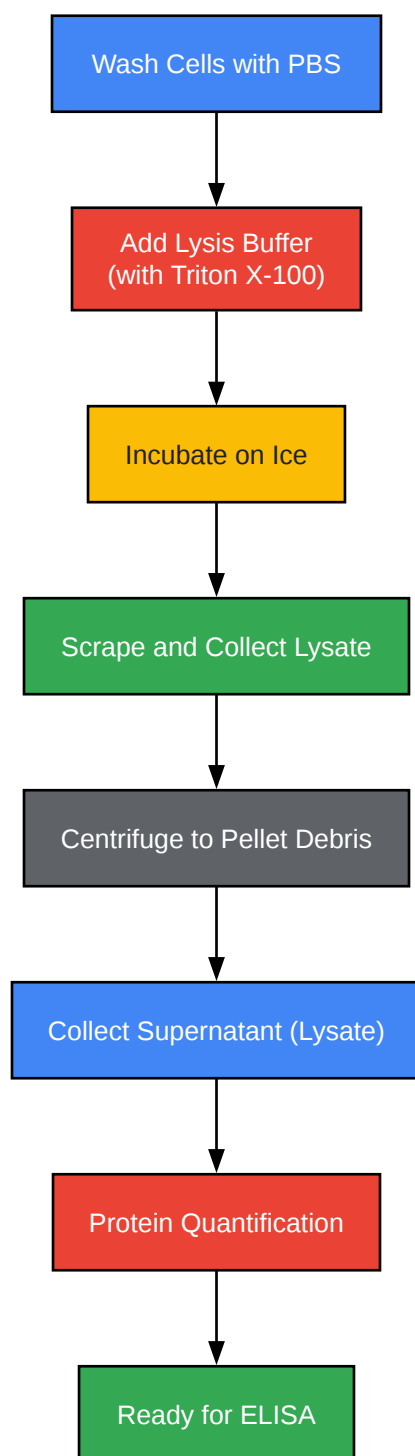
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Caption: Workflow for an Indirect ELISA incorporating Triton X-100 in the wash steps.



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Caption: Workflow for a Sandwich ELISA with Triton X-100 in blocking and wash buffers.



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Caption: Workflow for preparing cell lysates for ELISA using Triton X-100.

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